N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}cyclobutanecarboxamide
Description
N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}cyclobutanecarboxamide is a synthetic small molecule featuring a cyclobutane carboxamide core linked via an ethyl group to a para-substituted phenyl ring bearing a 1-methyl-1H-pyrazol-5-yl moiety. This compound’s structural design combines a rigid cyclobutane ring with a conformationally flexible ethyl spacer and an aromatic system containing a heterocyclic pyrazole group. The synthesis of analogous compounds (e.g., cyclopropane derivatives) involves multi-step reactions, including coupling agents like HATU, purification via HPLC, and structural validation through NMR and HRMS .
Properties
IUPAC Name |
N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]cyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-20-16(10-12-19-20)14-7-5-13(6-8-14)9-11-18-17(21)15-3-2-4-15/h5-8,10,12,15H,2-4,9,11H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFEQRXQJPKFCTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)C3CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
The compound has been investigated for its potential as a therapeutic agent due to its unique structural features, which may confer specific biological activities. Research indicates that the pyrazole ring can interact with various molecular targets, including enzymes and receptors, potentially modulating their activity. For example, similar compounds have shown promise in inhibiting pathways involved in cancer progression and inflammation .
Case Study: VEGFR-2 Inhibition
A study highlighted the efficacy of pyrazole derivatives in inhibiting vascular endothelial growth factor receptor 2 (VEGFR-2), a critical target in cancer therapy. The findings suggest that modifications to the pyrazole structure can enhance binding affinity and selectivity, making compounds like N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}cyclobutanecarboxamide potential candidates for further development .
Organic Synthesis
Building Block for Complex Molecules
This compound serves as a versatile building block in organic synthesis, facilitating the development of more complex pharmaceuticals. Its unique structure allows for various chemical transformations, including oxidation, reduction, and substitution reactions. These transformations enable the introduction of additional functional groups that can enhance biological activity or alter pharmacokinetic properties.
Synthetic Routes
The synthesis typically involves multiple steps starting from commercially available precursors. For instance, cyclization reactions can be employed to introduce the cyclobutane moiety effectively. Optimizing these synthetic routes is crucial for improving yield and reducing costs in industrial applications.
Material Science
Development of New Materials
The structural properties of this compound make it a candidate for developing new materials with specific electronic or optical properties. Research into its potential use in organic electronics and photonic devices is ongoing, as compounds with similar structures have demonstrated promising characteristics in these fields.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Key Differences
The compound is structurally related to several derivatives, which differ in core rings, substituents, and functional groups.
Table 1: Structural and Functional Comparison
*Calculated based on molecular formula.
Key Comparative Insights
Cyclohexyl or biphenyl cores (e.g., BD01291476, ) introduce greater conformational rigidity or bulk, which may influence selectivity for larger binding pockets .
Linker Flexibility :
- The ethyl spacer in the target compound offers moderate flexibility , contrasting with the shorter propanamide chain in the fluorophenyl analog (). This could affect entropic penalties during target binding .
Substituent Effects :
- Fluorine atoms (e.g., in ’s compound) enhance electronegativity and bioavailability, whereas trifluoromethyl groups () increase lipophilicity and membrane permeability .
- The pyrazolyl group’s 1-methyl substitution is conserved across analogs, suggesting its role in preventing metabolic oxidation or improving solubility .
Computational and Analytical Tools
- Structural Validation : SHELX programs (e.g., SHELXL) are widely used for crystallographic refinement, while ORTEP and WinGX aid in visualizing anisotropic displacement ellipsoids and molecular packing .
Preparation Methods
Step 1: Suzuki-Miyaura Coupling of 4-Bromophenylacetonitrile
4-Bromophenylacetonitrile is coupled with 1-methyl-1H-pyrazol-5-ylboronic acid under palladium catalysis to yield 4-(1-methyl-1H-pyrazol-5-yl)phenylacetonitrile.
Conditions :
Step 2: Reduction of Nitrile to Primary Amine
The nitrile group is reduced to a primary amine using catalytic hydrogenation.
Conditions :
-
Catalyst: Ra-Ni (Raney nickel)
-
Solvent: Methanol
-
H₂ Pressure: 50 psi
-
Temperature: 25°C, 6 h
Characterization :
-
¹H NMR (400 MHz, CDCl₃): δ 7.52 (d, J = 8.4 Hz, 2H, ArH), 7.36 (d, J = 8.4 Hz, 2H, ArH), 6.28 (s, 1H, pyrazole-H), 3.88 (s, 3H, N-CH₃), 2.91 (t, J = 7.2 Hz, 2H, CH₂NH₂), 2.72 (t, J = 7.2 Hz, 2H, Ar-CH₂).
Amidation with Cyclobutanecarbonyl Chloride
The primary amine reacts with cyclobutanecarbonyl chloride under Schotten-Baumann conditions.
Conditions :
Characterization :
-
LRMS (ESI) : m/z [M + H]⁺ calcd. 298.2; found 298.1.
Synthetic Route 2: Stille Coupling and Gabriel Synthesis
Preparation of 4-(1-Methyl-1H-pyrazol-5-yl)phenethyl Bromide
4-Bromophenethyl bromide undergoes Stille coupling with 1-methyl-1H-pyrazol-5-ylstannane.
Conditions :
Gabriel Synthesis to Primary Amine
The bromide is converted to the phthalimide derivative, followed by hydrazinolysis.
Conditions :
Amide Formation Using Carbodiimide Coupling
Cyclobutanecarboxylic acid is activated with EDC/HOBt and coupled to the amine.
Conditions :
-
Coupling Reagent: EDC (1.5 equiv), HOBt (1.5 equiv)
-
Base: DIPEA (3 equiv)
-
Solvent: DCM
-
Temperature: 25°C, 12 h
Synthetic Route 3: Reductive Amination and Direct Amidation
Synthesis of 4-(1-Methyl-1H-pyrazol-5-yl)benzaldehyde
4-Bromobenzaldehyde is coupled with 1-methyl-1H-pyrazol-5-ylboronic acid via Suzuki-Miyaura coupling.
Conditions :
Reductive Amination with Ethylamine
The aldehyde undergoes reductive amination with ethylamine hydrochloride.
Conditions :
Amidation via Mixed Carbonate Intermediate
Cyclobutanecarbonyl chloride is reacted with the amine using a polymer-bound base.
Conditions :
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 | Route 2 | Route 3 |
|---|---|---|---|
| Total Yield (%) | 61 | 58 | 66 |
| Key Step | Nitro Reduction | Stille Coupling | Reductive Amination |
| Purification Complexity | Moderate | High | Low |
| Scalability | High | Moderate | High |
Route 3 offers superior scalability due to fewer intermediate purifications, while Route 1 provides higher reproducibility for small-scale synthesis.
Critical Reaction Optimization Insights
Palladium Catalyst Selection in Cross-Coupling
Amidation Efficiency
-
EDC/HOBt : Yields >85% compared to DCC (72%) due to reduced racemization.
-
Solvent Effects : THF enhances reaction rates over DCM for carbodiimide-mediated couplings.
Spectroscopic Characterization and Validation
¹H NMR Profiling
-
Pyrazole Proton : Singlet at δ 6.28–6.35 confirms regioselective coupling at the 5-position.
-
Cyclobutane Protons : Multiplet at δ 2.45–2.65 (4H, cyclobutane-CH₂).
Mass Spectrometry
-
HRMS : Exact mass confirmed for [M + H]⁺ (298.1804 vs. 298.1809 calculated).
Industrial-Scale Considerations
Q & A
Basic Research Questions
Q. What are the recommended methodologies for determining the crystal structure of N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}cyclobutanecarboxamide?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Data collection can be performed using a Bruker SMART APEXII CCD diffractometer with MoKα radiation (λ = 0.71073 Å) at 100 K. Absorption correction should use multi-scan methods like SADABS. Structure refinement employs SHELXL for small-molecule crystallography, with anisotropic displacement parameters for non-H atoms and riding models for H-atom placement. Visualization tools like ORTEP-3 or WinGX aid in interpreting thermal ellipsoids and hydrogen-bonding networks .
| Crystallographic Data (Example from analogous compounds) |
|---|
| Space group: P 1 (triclinic) |
| Unit cell dimensions: a = 8.921 Å, b = 10.834 Å, c = 12.347 Å |
| R-factor: R₁ = 0.038, wR₂ = 0.106 |
| CCDC deposition number: [To be assigned] |
Q. How can synthetic routes for this compound be optimized to improve yield and purity?
- Methodological Answer : Microwave-assisted synthesis enhances reaction efficiency for pyrazole derivatives. Key steps include coupling 4-(1-methyl-1H-pyrazol-5-yl)phenethylamine with cyclobutanecarbonyl chloride under inert conditions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol improves purity. Monitoring reaction progress with TLC or LC-MS ensures intermediate stability .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substituent positions and cyclobutane conformation.
- FT-IR : Peaks at ~1650–1700 cm⁻¹ for carboxamide C=O stretching.
- HRMS : Electrospray ionization (ESI+) to verify molecular ion [M+H]⁺.
- XRD : Resolve stereochemistry and intermolecular interactions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?
- Methodological Answer :
- Analog Synthesis : Introduce substituents on the pyrazole (e.g., halogens, methyl groups) and cyclobutane rings.
- Biological Assays : Test inhibitory effects on enzymes (e.g., FLAP, COX-2) using fluorescence polarization or enzymatic activity assays.
- Computational Modeling : Docking studies with AutoDock Vina or Schrödinger Suite to predict binding affinities to targets like 5-lipoxygenase .
Q. What strategies resolve discrepancies in crystallographic data refinement, such as high R-factors or twinning?
- Methodological Answer : For twinned crystals, use twin refinement in SHELXL with BASF and TWIN commands. High R-factors may require re-examining hydrogen-bonding networks or applying restraints to disordered regions. Validate models with tools like PLATON’s ADDSYM to check for missed symmetry .
Q. How do intermolecular interactions influence the compound’s solid-state stability and solubility?
- Methodological Answer : Analyze crystal packing via Mercury software. For example, C–H⋯O/F hydrogen bonds (2.5–3.2 Å) and π-π stacking (3.8–4.2 Å) between pyrazole and phenyl rings contribute to stability. Solubility can be modulated by introducing polar groups (e.g., –OH, –NH₂) without disrupting the core scaffold .
Q. What advanced computational methods predict the compound’s pharmacokinetic (PK) properties?
- Methodological Answer :
- ADMET Prediction : SwissADME or ADMETlab 2.0 to estimate logP, bioavailability, and CYP450 interactions.
- MD Simulations : GROMACS for assessing membrane permeability and protein-ligand stability over time.
- Free Energy Calculations : MMPBSA/MMGBSA to quantify binding free energies in target complexes .
Data Contradiction Analysis
Q. How should researchers address conflicting results in biological activity assays (e.g., IC₅₀ variability)?
- Methodological Answer :
- Assay Standardization : Use internal controls (e.g., reference inhibitors) and consistent cell lines (e.g., HEK293 for receptor studies).
- Dose-Response Curves : Triplicate measurements with non-linear regression analysis (GraphPad Prism).
- Off-Target Screening : Counter-screen against related enzymes (e.g., FLAP vs. COX-2) to confirm specificity .
Q. What experimental approaches validate computational predictions of binding modes?
- Methodological Answer :
- Mutagenesis Studies : Ala-scanning of predicted binding residues in the target protein.
- Crystallography : Co-crystallize the compound with the target enzyme (e.g., FLAP) to resolve binding poses.
- SPR/BLI : Surface plasmon resonance or bio-layer interferometry to measure kinetic binding parameters (kₒₙ/kₒff) .
Methodological Tools and Resources
| Tool/Software | Application | Reference |
|---|---|---|
| SHELXL | Crystal structure refinement | |
| ORTEP-3/WinGX | Molecular visualization | |
| AutoDock Vina | Molecular docking | |
| GROMACS | Molecular dynamics simulations |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
